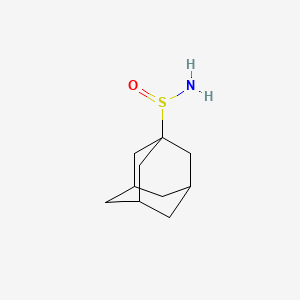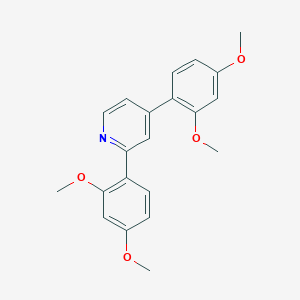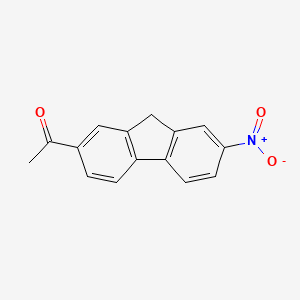![molecular formula C78H74O2S8 B13147849 18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[1915003,1904,1706,1607,1409,13022,35024,34025,32027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde” is a highly complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the polycyclic framework.
Functionalization: Introduction of hexylphenyl groups and other substituents through reactions such as Friedel-Crafts alkylation.
Final modifications: Adjustments to the aldehyde groups and other functionalities.
Industrial Production Methods
Industrial production would require optimization of each step for scalability, including:
Catalysts: Use of specific catalysts to improve yield and selectivity.
Reaction conditions: Control of temperature, pressure, and solvent systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogens or other electrophiles for substitution reactions.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst support due to its unique structure.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: Use in the design of probes for studying biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Polymers: Use in the synthesis of advanced polymers with unique properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: Interaction with reactants to lower activation energy.
Biological Probes: Binding to specific biomolecules to facilitate detection or measurement.
Comparison with Similar Compounds
Similar Compounds
- 18,18,36,36-Tetrakis(4-methylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
- 18,18,36,36-Tetrakis(4-ethylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
Uniqueness
The unique combination of hexylphenyl groups and the specific polycyclic structure sets it apart from similar compounds, potentially offering unique properties and applications.
Properties
Molecular Formula |
C78H74O2S8 |
|---|---|
Molecular Weight |
1300.0 g/mol |
IUPAC Name |
18,18,36,36-tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde |
InChI |
InChI=1S/C78H74O2S8/c1-5-9-13-17-21-47-25-33-51(34-26-47)77(52-35-27-48(28-36-52)22-18-14-10-6-2)59-43-58-60(44-57(59)65-63(77)69-73(85-65)75-71(87-69)67-61(83-75)41-55(45-79)81-67)78(53-37-29-49(30-38-53)23-19-15-11-7-3,54-39-31-50(32-40-54)24-20-16-12-8-4)64-66(58)86-74-70(64)88-72-68-62(84-76(72)74)42-56(46-80)82-68/h25-46H,5-24H2,1-4H3 |
InChI Key |
JAXJYUUQTUEHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C7=C(S6)C8=C(S7)C=C(S8)C=O)C(C9=C4SC1=C9SC2=C1SC1=C2SC(=C1)C=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
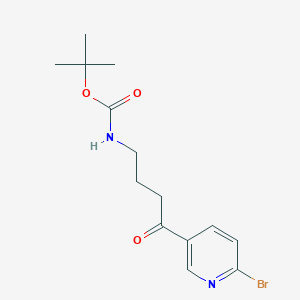

![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)


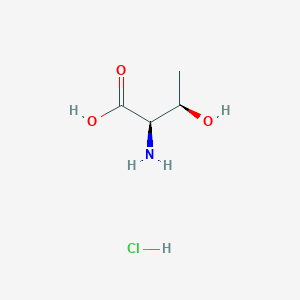


![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
